3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Physicochemical profiling Drug-likeness ADME prediction

Researchers pursuing kinase inhibitor FBDD often face limited synthetic handles for late-stage diversification. 3-Formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid solves this with dual orthogonal reactive sites: a 3-formyl group for aldol/amination chemistry and a 7-COOH for amide coupling. Key advantages: - Enables metal-free biomimetic skeletal remodeling (up to 90% yield) for meta-aminoaryl nicotinates - 0.5 log unit lower XLogP3-AA (0.3 vs. 0.8) improves aqueous solubility over unsubstituted parent - 98% purity minimizes biochemical assay artifacts; shipped globally from verified stock

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 1190309-98-8
Cat. No. B1442043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
CAS1190309-98-8
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CN2)C=O)C(=O)O
InChIInChI=1S/C9H6N2O3/c12-4-5-3-11-7-6(5)1-2-10-8(7)9(13)14/h1-4,11H,(H,13,14)
InChIKeyVJNOOKLWHLYNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-6-azaindole-7-carboxylic Acid Overview


3-Formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (synonym: 3-Formyl-6-azaindole-7-carboxylic acid) is a heterocyclic small molecule (C9H6N2O3, MW 190.16 g/mol) belonging to the 6-azaindole (pyrrolo[2,3-c]pyridine) class [1]. This scaffold is recognized as one of the most promising nitrogen-containing heterocyclic pharmacophores in drug development, widely employed in the design of kinase inhibitors and antiproliferative agents [2]. The compound features two synthetically orthogonal functional groups: a formyl (-CHO) moiety at the 3-position and a carboxylic acid (-COOH) at the 7-position, enabling regioselective derivatization strategies that are inaccessible with unsubstituted or singly-functionalized analogs [3].

Why Generic Analogs Cannot Substitute


Substituting this compound with the unsubstituted 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS 945840-82-4) eliminates the 3-formyl group, which serves as a critical reactive handle for late-stage diversification via aldol-type condensation and biomimetic skeletal remodeling [1]. Positional isomers bearing the carboxylic acid at the 4- or 5-position (e.g., CAS 1190319-72-2, CAS 1367963-86-7) reposition the -COOH moiety away from the pyridine nitrogen, altering the intramolecular hydrogen-bonding network, metal-chelating geometry, and the associated target-binding pharmacophore [2]. The 3-bromo analog (CAS 1190318-59-2) offers a different reactivity profile (Suzuki coupling vs. formyl chemistry) and bears a significantly higher molecular weight (241.04 vs. 190.16 g/mol), which impacts ligand efficiency metrics in fragment-based drug design [3].

Differentiation Evidence vs. Closest Analogs


Physicochemical Profile vs. Unsubstituted Parent

The 3-formyl substitution on the 6-azaindole-7-carboxylic acid core reduces the computed XLogP3-AA lipophilicity from 0.8 (unsubstituted parent, CAS 945840-82-4) to 0.3, increases the topological polar surface area (TPSA) from 66 Ų to 83.1 Ų, and adds one hydrogen bond acceptor (HBA count: 3→4) [1][2]. These changes predict improved aqueous solubility and reduced passive membrane permeability relative to the unsubstituted parent, which is advantageous for optimizing the physicochemical profile of lead compounds where high polarity and low logP are desired.

Physicochemical profiling Drug-likeness ADME prediction

Regiochemical Comparison: 7-COOH vs. 4- and 5-COOH Isomers

The 7-carboxylic acid position on the 6-azaindole scaffold places the -COOH group ortho to the pyridine nitrogen (N-6 position of the azaindole), forming a unique 1,4-relationship between the pyridine nitrogen and the carboxylic acid proton that enables intramolecular hydrogen bonding and bidentate metal-chelation motifs [1]. In contrast, the 4-carboxylic acid isomer (CAS 1190319-72-2) and 5-carboxylic acid isomer (CAS 1367963-86-7) position the -COOH group at different distances and geometries relative to the pyridine nitrogen, resulting in distinct chelation angles and hydrogen-bonding patterns that cannot recapitulate the 7-isomer's binding interactions .

Regiochemistry Metal chelation Pharmacophore design

Synthetic Utility: Biomimetic Skeletal Remodeling

The 3-formyl group enables a mechanistically distinct, biomimetic skeletal remodeling reaction with propiolates to generate ortho-unsubstituted meta-aminoaryl nicotinates, a transformation demonstrated on 3-formyl(aza)indole substrates by Varun et al. (2020) [1]. This strategy, which mimics vitamin B3 biosynthesis, achieves C-N bond cleavage and re-aromatization to access previously unexplored chemical space. The 7-carboxylic acid position further enables subsequent amidation or bioconjugation. Unsubstituted azaindoles lacking the 3-formyl group cannot participate in this transformation; the 3-bromo analog (CAS 1190318-59-2) would require palladium-catalyzed cross-coupling for diversification, a mechanistically orthogonal and often less atom-economical route [2].

Late-stage functionalization Diversity-oriented synthesis Bioconjugation

Purity Grade and Commercial Availability

The target compound is commercially available at 98% purity from Leyan (Product No. 1964397) and MolCore (NLT 98%), representing a higher purity grade compared to the typical 95% specification offered by multiple suppliers for closely related analogs such as the 3-bromo derivative (CAS 1190318-59-2, 95%+) and the 4-carboxylic acid isomer (CAS 1190319-72-2, 95%+) . The MDL number MFCD12963313 is assigned, facilitating unambiguous procurement .

Compound procurement Quality control HPLC purity

6-Azaindole Kinase Inhibitor Pharmacophore

The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is validated across multiple kinase targets. A closely related pyrrolo[2,3-c]pyridine derivative, 3-(2-Methyl-4-pyrimidinyl)-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine (AZ-Dyrk1B-33), demonstrates potent Dyrk1B kinase inhibition with an IC50 of 7 nM, establishing the scaffold's capacity for single-digit nanomolar target engagement . The 6-azaindole core is also the basis for the clinical-stage HIV-1 attachment inhibitor prodrug BMS-663068 (fostemsavir), underscoring the translational relevance of this heterocyclic framework [1]. The 3-formyl-7-carboxylic acid substitution pattern provides two functionalization vectors (C3 and C7) for fragment elaboration or structure-activity relationship (SAR) expansion around this validated pharmacophore.

Kinase inhibition 6-Azaindole pharmacophore Drug discovery

Molecular Complexity and Library Diversity

The target compound exhibits a computed molecular complexity score of 256 (Cactvs), compared to 195 for the unsubstituted 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS 945840-82-4), representing a 31% increase in structural complexity [1][2]. The additional rotatable bond (2 vs. 1) and the presence of both hydrogen bond donor and acceptor functionalities on the formyl and carboxylic acid groups contribute to a richer pharmacophoric fingerprint. For compound library design, higher complexity scores correlate with increased three-dimensionality and target discrimination potential, making this intermediate a more attractive entry point for diversity-oriented synthesis than simpler 6-azaindole building blocks.

Compound library design Molecular complexity High-throughput screening

Optimal Application Scenarios


Fragment-Based Drug Discovery for Kinases

This compound serves as an ideal fragment or early-stage intermediate for FBDD programs targeting kinases where the 6-azaindole core has demonstrated nanomolar potency precedent (e.g., Dyrk1B IC50 7 nM, renin IC50 3-8 nM) [1]. The 7-carboxylic acid provides a vector for amide bond formation, while the 3-formyl group enables reductive amination or aldol-based fragment growing strategies. Procure at the 98% purity grade to minimize confounding biochemical assay artifacts.

Late-Stage Diversification via Biomimetic Remodeling

Leverage the 3-formyl group as a substrate for the metal-free, biomimetic skeletal remodeling reaction developed by Varun et al. (2020), which converts 3-formyl(aza)indoles into ortho-unsubstituted meta-aminoaryl nicotinates with reported yields up to 90% under Zn(OTf)2 catalysis at 120 °C [2]. This enables the late-stage conjugation of bioactive (hetero)arylamines to the nicotinate product, allowing access to previously unexplored chemical space for biomedical research.

Physicochemical Property Optimization in Lead Series

For lead optimization programs requiring polarity tuning, this compound offers a distinct physicochemical profile (XLogP3-AA = 0.3, TPSA = 83.1 Ų, HBA = 4) relative to the more lipophilic unsubstituted parent (XLogP3-AA = 0.8, TPSA = 66 Ų) [3][4]. The 0.5 log unit reduction in lipophilicity and 17.1 Ų increase in TPSA translate to measurably improved aqueous solubility, making this intermediate suitable for SAR studies aimed at enhancing solubility-limited bioavailability.

Combinatorial Library Synthesis for HTS

The dual orthogonal functional groups (3-formyl and 7-carboxylic acid) enable parallel combinatorial derivatization strategies. The higher molecular complexity (Complexity = 256 vs. 195 for the unsubstituted parent) and additional heavy atom count (14 vs. 12) provide a richer pharmacophoric starting point for generating diverse compound libraries with enhanced three-dimensionality and target discrimination potential [3][4].

Technical Documentation Hub

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